Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate
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Overview
Description
Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate is an organic compound characterized by the presence of a cyano group, a nitro group, and a trifluoromethyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl 4-(trifluoromethyl)benzoate followed by the introduction of a cyano group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and cyanide sources such as sodium cyanide for the cyano group introduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, ethanol.
Hydrolysis: Sodium hydroxide, water.
Major Products Formed
Reduction: Ethyl 5-amino-2-nitro-4-(trifluoromethyl)benzoate.
Substitution: Ethyl 5-cyano-2-nitro-4-(substituted)benzoate.
Hydrolysis: 5-cyano-2-nitro-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biochemical response. The nitro and cyano groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Lacks the cyano and nitro groups, making it less reactive in certain chemical reactions.
Ethyl 5-cyano-2-nitrobenzoate: Similar structure but without the trifluoromethyl group, affecting its chemical properties and applications.
Uniqueness
Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The trifluoromethyl group enhances its stability and lipophilicity, while the cyano and nitro groups provide sites for further chemical modification.
Biological Activity
Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, emphasizing its applications in pharmacology and toxicology.
Chemical Structure and Properties
This compound features a complex structure characterized by the presence of a trifluoromethyl group, a cyano group, and a nitro group on a benzoate moiety. This unique arrangement contributes to its biological activity.
The mechanisms through which this compound exerts its effects are not fully elucidated. However, studies suggest that compounds with similar structural motifs can interact with various biological pathways:
- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups often exhibit enhanced potency against specific enzymes. For instance, the presence of trifluoromethyl moieties has been linked to increased inhibition of serotonin uptake, which may suggest similar pathways for this compound .
- Gene Expression Modulation : Evidence indicates that related compounds can induce significant changes in gene expression profiles. For example, amidoxime derivatives have shown to increase H3K4me2 methylation levels, which is indicative of altered transcriptional activity . This suggests that this compound may also influence gene regulation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, analogues have been tested against multidrug-resistant Gram-positive bacteria, showing promising inhibitory concentrations (MICs) ranging from 4 to 20 μg/mL .
Insecticidal Activity
Research indicates that related compounds exhibit significant insecticidal properties. For instance, bioactivity tests against Plutella xylostella demonstrated effective mortality rates at concentrations lower than traditional insecticides like fipronil . This suggests that this compound may possess similar insecticidal capabilities.
Case Studies
- Cell Line Studies : In vitro studies using human lung adenocarcinoma cell lines have shown that certain derivatives can significantly alter methylation patterns associated with tumor suppression genes. These findings indicate potential applications in cancer therapy .
- In Vivo Efficacy : Animal model studies are needed to further assess the therapeutic potential and safety profile of this compound. Current literature lacks comprehensive in vivo data.
Data Summary
Property | Value/Observation |
---|---|
Chemical Structure | This compound |
Antimicrobial MIC | 4–20 μg/mL against resistant bacteria |
Insecticidal LC50 | 14.67 mg/L against Plutella xylostella |
Gene Expression Impact | Increased H3K4me2 methylation in cell lines |
Properties
Molecular Formula |
C11H7F3N2O4 |
---|---|
Molecular Weight |
288.18 g/mol |
IUPAC Name |
ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H7F3N2O4/c1-2-20-10(17)7-3-6(5-15)8(11(12,13)14)4-9(7)16(18)19/h3-4H,2H2,1H3 |
InChI Key |
HHLAZWWOIISFBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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